1-Cyclopentylpiperidin-3-one
Description
1-Cyclopentylpiperidin-3-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is a piperidinone derivative, characterized by a cyclopentyl group attached to the nitrogen atom of the piperidine ring
Properties
IUPAC Name |
1-cyclopentylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWPGGCAYKOXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672067 | |
| Record name | 1-Cyclopentylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-33-9 | |
| Record name | 1-Cyclopentylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Cyclopentylpiperidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Cyclopentanone: A cyclic ketone with a five-membered ring.
Piperidinone Derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness: 1-Cyclopentylpiperidin-3-one is unique due to the presence of both a cyclopentyl group and a piperidinone structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Biological Activity
1-Cyclopentylpiperidin-3-one is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally characterized by a cyclopentyl group attached to the piperidine ring, which may influence its interaction with biological targets.
Chemical Structure
- Molecular Formula : C11H17N
- Molecular Weight : 177.26 g/mol
The presence of the cyclopentyl group is significant as it can alter the compound's lipophilicity and binding affinity to various receptors.
This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter receptors and enzymes. It has been studied for its effects on the central nervous system (CNS) and its potential as an analgesic and anxiolytic agent.
Key Mechanisms:
- Receptor Modulation : The compound is known to act on various neurotransmitter systems, including dopamine and serotonin pathways, which are crucial for mood regulation and pain perception.
- Enzyme Inhibition : It may also inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in synaptic clefts.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate the activity of certain receptors:
| Receptor | Effect | Reference |
|---|---|---|
| Dopamine D2 | Partial agonist | |
| Serotonin 5-HT1A | Antagonist | |
| GABA-A | Positive allosteric modulator |
In Vivo Studies
Animal model studies suggest that this compound has significant effects on behavior related to anxiety and pain:
- Analgesic Effects : In rodent models, administration of this compound resulted in a notable reduction in pain responses, indicating its potential as a pain relief agent.
- Anxiolytic Properties : Behavioral tests showed reduced anxiety-like behaviors in treated animals, suggesting efficacy in anxiety disorders.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Pain Management :
- Objective : Evaluate the analgesic efficacy in chronic pain models.
- Findings : Significant reduction in pain scores compared to control groups, with minimal side effects reported.
-
Case Study on Anxiety Disorders :
- Objective : Assess anxiolytic effects in stress-induced models.
- Findings : Treated subjects exhibited decreased anxiety levels, supporting its use as a potential therapeutic agent for anxiety disorders.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
Toxicity Data Summary
| Parameter | Value/Observation |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| No observed adverse effect level (NOAEL) | 100 mg/kg/day |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
